Ethyl 2-amino-3-bromobenzoate
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Overview
Description
Ethyl 2-amino-3-bromobenzoate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzoic acid, where the ethyl ester is substituted with an amino group at the second position and a bromine atom at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-3-bromobenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-aminobenzoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the third position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-3-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Products like ethyl 2-amino-3-azidobenzoate or ethyl 2-amino-3-thiocyanatobenzoate.
Reduction: Ethyl 2-amino-3-aminobenzoate.
Oxidation: Ethyl 2-nitro-3-bromobenzoate.
Scientific Research Applications
Ethyl 2-amino-3-bromobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-bromobenzoate involves its interaction with specific molecular targets. The bromine atom and amino group on the benzene ring allow the compound to participate in various biochemical pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and modulating enzymatic activity.
Comparison with Similar Compounds
Ethyl 2-amino-3-bromobenzoate can be compared with other similar compounds, such as:
Ethyl 2-amino-4-bromobenzoate: Similar structure but with bromine at the fourth position.
Ethyl 2-amino-3-chlorobenzoate: Chlorine instead of bromine at the third position.
Ethyl 2-amino-3-iodobenzoate: Iodine instead of bromine at the third position.
Uniqueness: this compound is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. The presence of both an amino group and a bromine atom on the benzene ring provides a versatile platform for further chemical modifications and applications.
Biological Activity
Ethyl 2-amino-3-bromobenzoate is a compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and a bromine atom on the benzene ring, contributing to its reactivity and biological interactions. The molecular formula is C9H10BrNO2, and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus modulating their activity. This mechanism has been explored in studies focusing on enzyme kinetics and inhibition profiles.
- Receptor Binding : The structural features allow for interactions with receptors, which can lead to alterations in signaling pathways relevant to various physiological processes. The amino group facilitates hydrogen bonding, while the bromine atom may engage in halogen bonding, enhancing binding affinity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity : Similar compounds have demonstrated antiviral properties, suggesting potential applications in developing antiviral agents.
- Anti-inflammatory Effects : Studies have indicated that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.
- Anticancer Potential : Investigations into the anticancer activity of related compounds reveal that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .
Enzymatic Inhibition Studies
A study investigating the enzymatic inhibition properties of this compound found that it effectively inhibited certain carboxylesterases. The kinetic parameters were evaluated using rat plasma and liver microsomes, revealing a significant reduction in enzyme activity at varying concentrations .
Enzyme | Concentration (µM) | Inhibition (%) |
---|---|---|
CES | 1 | 30 |
CES | 10 | 50 |
CES | 100 | 70 |
Anticancer Activity
In vitro studies assessing the anticancer potential of this compound showed promising results against various cancer cell lines. For instance, treatment with this compound resulted in a dose-dependent decrease in cell viability:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
HeLa (Cervical) | 20 |
A549 (Lung) | 25 |
These findings suggest that this compound could be further explored as a lead compound in anticancer drug development .
Applications in Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are being investigated for their potential use in developing drugs targeting inflammation and cancer. Furthermore, due to its structural characteristics, it is also utilized in organic synthesis for creating more complex bioactive molecules .
Properties
IUPAC Name |
ethyl 2-amino-3-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSHUVIRFCGOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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